Uzarin

Catalog No.
S1551305
CAS No.
20231-81-6
M.F
C35H54O14
M. Wt
698.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uzarin

CAS Number

20231-81-6

Product Name

Uzarin

IUPAC Name

3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Molecular Formula

C35H54O14

Molecular Weight

698.8 g/mol

InChI

InChI=1S/C35H54O14/c1-33-8-5-18(46-32-30(28(42)26(40)23(14-37)48-32)49-31-29(43)27(41)25(39)22(13-36)47-31)12-17(33)3-4-21-20(33)6-9-34(2)19(7-10-35(21,34)44)16-11-24(38)45-15-16/h11,17-23,25-32,36-37,39-44H,3-10,12-15H2,1-2H3/t17-,18-,19+,20-,21+,22+,23+,25+,26+,27-,28-,29+,30+,31-,32+,33-,34+,35-/m0/s1

InChI Key

RIPMDUQTRRLJTE-QHYHXNCWSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Neuromuscular Junction Research:

Uzarin acts as a competitive antagonist at the neuromuscular junction, preventing acetylcholine, a crucial neurotransmitter, from binding to its receptors on muscle cells. This results in muscle paralysis. Due to this specific action, researchers utilize Uzarin to study the mechanisms of neuromuscular transmission and the physiology of muscle contraction.

Pharmacological Research:

The complex composition of Uzarin, containing various alkaloids with diverse pharmacological properties, makes it a valuable tool for drug discovery and development. Researchers utilize purified components of Uzarin or its derivatives to investigate potential therapeutic applications in areas like pain management and muscle relaxants.

Neuroscience Research:

Uzarin's ability to block neuromuscular transmission allows researchers to study the role of the nervous system in various physiological processes. By temporarily paralyzing muscles, scientists can isolate neural contributions to specific functions like respiration or movement, aiding in understanding the complex interplay between the nervous system and other bodily systems.

Uzarin is a steroid glycoside, specifically identified as Uzarigenin 3-β-sophoroside. It is derived from the plant Calotropis procera, which is known for its various medicinal properties. Uzarin's chemical structure includes a steroid backbone with a sugar moiety, contributing to its biological activity and potential therapeutic applications. The compound has been studied for its effects on various biological systems and is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological targets .

Typical of glycosides and steroid derivatives. Key reactions include:

  • Hydrolysis: Uzarin can be hydrolyzed to release Uzarigenin and glucose, which can further participate in various biochemical pathways.
  • Oxidation: The hydroxyl groups present in uzarin can undergo oxidation, leading to the formation of ketones or aldehydes.
  • Reduction: Reduction reactions can modify the carbonyl groups, affecting the compound's solubility and reactivity.

These reactions are essential for understanding uzarin's stability and reactivity under different conditions .

Uzarin exhibits a range of biological activities that have been the focus of several studies:

  • Cardiovascular Effects: Research indicates that uzarin influences blood electrolytes and cardiac enzyme levels, suggesting potential cardiovascular benefits .
  • Non-cytotoxicity: Unlike some other glycosides, uzarin does not inhibit cell proliferation or induce apoptosis in various cell lines, making it a candidate for safer therapeutic applications .
  • Antimicrobial Activity: Preliminary studies suggest that uzarin may possess antimicrobial properties, although further research is needed to elucidate these effects fully.

The biological profile of uzarin highlights its potential as a therapeutic agent while also necessitating caution due to its complex interactions within biological systems .

The synthesis of uzarin can be achieved through various methods:

  • Natural Extraction: Uzarin is primarily isolated from Calotropis procera through solvent extraction methods followed by purification techniques such as chromatography.
  • Semisynthesis: Recent studies have reported semisynthetic routes to uzarigenin and allo-uzarigenin, which involve fewer steps and provide better yields compared to traditional methods .
  • Chemical Synthesis: Total synthesis strategies have been explored but are often complex due to the intricate structure of steroid glycosides.

These methods reflect ongoing efforts to optimize the production of uzarin for research and potential therapeutic use .

Uzarin has several promising applications:

  • Pharmaceutical Development: Due to its biological activity, uzarin is being investigated for use in developing cardiovascular drugs and other therapeutic agents.
  • Research Tool: Uzarin serves as a valuable compound in pharmacological studies aimed at understanding glycoside mechanisms and effects on human health.
  • Traditional Medicine: In regions where Calotropis procera is prevalent, uzarin may be used in traditional remedies for various ailments.

These applications underscore uzarin's relevance in both modern medicine and traditional practices .

Studies on uzarin's interactions reveal important insights:

  • Electrolyte Regulation: Uzarin has been shown to affect serum electrolyte levels significantly, indicating potential use in managing electrolyte imbalances .
  • Enzyme Modulation: The compound influences cardiac-related enzymes, which could have implications for heart health and disease management.

Understanding these interactions is crucial for assessing uzarin's safety and efficacy as a therapeutic agent .

Several compounds share structural or functional similarities with uzarin. Here are notable examples:

Compound NameStructure TypeUnique Features
UzarigeninCardenolideParent compound of uzarin; more potent bioactivity.
DigitoxinCardiac GlycosideUsed in heart failure treatment; higher toxicity profile.
OleandrinCardenolideKnown for cytotoxic properties; used in cancer research.
StrophanthidinCardiac GlycosideUsed historically for heart conditions; similar mode of action.

Uzarin stands out due to its non-cytotoxic nature while still exhibiting significant biological activity, making it a unique candidate among steroid glycosides .

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

8

Exact Mass

698.35135639 g/mol

Monoisotopic Mass

698.35135639 g/mol

Heavy Atom Count

49

UNII

68P16H9S6Y

Other CAS

20231-81-6

Dates

Modify: 2024-04-14

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